molecular formula C8H8N2O B15124041 (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol

Cat. No.: B15124041
M. Wt: 148.16 g/mol
InChI Key: KMDSVSZJAZWNBL-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with suitable reagents to form the pyrrolo-pyridine core, followed by the introduction of a methanol group at the 3-position. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The hydrogen atoms on the pyrrolo-pyridine core can be substituted with various functional groups to modify its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol
  • (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
  • (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol

Comparison: (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group at the 3-position This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-ylmethanol

InChI

InChI=1S/C8H8N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-4,10-11H,5H2

InChI Key

KMDSVSZJAZWNBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2)CO)N=C1

Origin of Product

United States

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